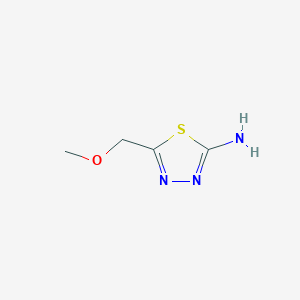

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

Beschreibung

Significance of 1,3,4-Thiadiazole (B1197879) Scaffold in Medicinal Chemistry and Drug Discovery

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. nih.gov This scaffold has garnered considerable attention from medicinal chemists for decades due to its wide array of pharmacological activities. chemmethod.com Its versatility and the ability to modify its structure have led to the development of numerous compounds with therapeutic potential. chemmethod.comnih.gov The interest in 1,3,4-thiadiazole derivatives stems from their proven efficacy in various therapeutic areas, including as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. chemmethod.com

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to drug discovery and development. scbt.com Their prevalence in pharmaceuticals is due to their structural diversity and their capacity to interact with a wide range of biological targets. researchgate.net Many approved drugs contain heterocyclic rings, which often serve as a core scaffold upon which various functional groups can be appended to optimize biological activity and pharmacokinetic properties.

Heterocycles containing nitrogen and sulfur atoms are of particular importance in medicinal chemistry. nih.gov These atoms can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules such as proteins and nucleic acids, which is often a key determinant of a drug's mechanism of action. nih.gov The presence of both nitrogen and sulfur in the 1,3,4-thiadiazole ring contributes to its unique electronic properties and its ability to act as a pharmacophore in a variety of contexts. nih.gov

The initial description of 1,3,4-thiadiazole dates back to 1882. nih.gov However, it was the advent of sulfur-containing drugs that significantly accelerated research into this class of compounds. nih.gov Over the years, extensive research has been conducted to synthesize and evaluate the biological activities of a vast number of 1,3,4-thiadiazole derivatives, leading to the identification of numerous compounds with potent and varied pharmacological effects. jocpr.com

Rationale for Investigating 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

While specific research detailing the rationale for the investigation of this compound is not extensively published, the motivation can be inferred from the broader research on 2-amino-1,3,4-thiadiazole (B1665364) derivatives. The 2-amino-1,3,4-thiadiazole moiety is considered a valuable scaffold for the development of new, pharmacologically active compounds. researchgate.net The primary rationale for investigating derivatives like this compound is the potential for discovering novel therapeutic agents. The introduction of different substituents at the 5-position of the thiadiazole ring allows for the fine-tuning of the molecule's properties, which can lead to enhanced biological activity or a more favorable pharmacological profile.

Research on similar 5-substituted-2-amino-1,3,4-thiadiazole derivatives has demonstrated a wide range of biological activities, as highlighted in the table below. This provides a strong impetus for the synthesis and evaluation of novel analogs such as the methoxymethyl derivative.

| Substituent at 5-position | Observed Biological Activity |

| 4-Substituted Phenyl | Antibacterial, Antifungal, Anticancer rasayanjournal.co.in |

| 2,5-Dimethoxyphenyl | Antimycobacterial, Anticancer nih.gov |

| Styryl | Antibacterial, Antifungal chemmethod.com |

| Various Aryl Groups | Antioxidant researchgate.net |

Scope and Objectives of the Research

The research into this compound and related compounds generally encompasses several key objectives:

Synthesis and Characterization: The primary step involves the chemical synthesis of the target compound and its structural confirmation using various analytical techniques such as NMR, IR, and mass spectrometry.

Biological Screening: A crucial objective is to screen the synthesized compound for a range of biological activities. Based on the known activities of the 1,3,4-thiadiazole scaffold, this would likely include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds with different substituents, researchers aim to establish a relationship between the chemical structure and the observed biological activity. This knowledge is vital for the rational design of more potent and selective drug candidates.

Mechanism of Action Studies: For compounds that exhibit significant biological activity, a further objective is to elucidate their mechanism of action at the molecular level. This could involve studies on enzyme inhibition, receptor binding, or interaction with other cellular targets.

The overarching goal of such research is to identify novel lead compounds that can be further developed into effective therapeutic agents for the treatment of various diseases.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDOCTTXAVVDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349782 | |

| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15884-86-3 | |

| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity and Pharmacological Profiles of 5 Methoxymethyl 1,3,4 Thiadiazol 2 Amine Derivatives

Antimicrobial Activity

The 1,3,4-thiadiazole (B1197879) nucleus is a core component of various compounds exhibiting a broad spectrum of antimicrobial activities. nih.gov These derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents, showing promise in the development of new antimicrobial therapies. researchgate.netresearchgate.net The versatility of the 2-amino-1,3,4-thiadiazole (B1665364) moiety makes it a valuable scaffold for creating pharmacologically active derivatives. researchgate.net

Derivatives of 1,3,4-thiadiazole have demonstrated notable antibacterial properties against a range of pathogenic bacteria. nih.govnih.gov The introduction of different functional groups onto the thiadiazole ring system allows for the modulation of their antibacterial spectrum and potency. nih.govut.ac.ir

Numerous studies have highlighted the efficacy of 1,3,4-thiadiazol-2-amine derivatives against Gram-positive bacteria. For instance, certain fluorinated and chlorinated phenyl-1,3,4-thiadiazol-2-amine derivatives have shown significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis. nih.gov Specifically, halogenated aryl derivatives demonstrated preferential activity against Gram-positive bacteria. nih.gov

In one study, 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives, particularly those with p-chlorophenyl and p-nitrophenyl substituents, exhibited the best antibacterial activity against B. subtilis and S. aureus. researchgate.net Another series of hybrid compounds containing the 1,3,4-thiadiazole moiety showed moderate to good inhibitory activity against S. aureus. nih.gov A synthesized compound, 5-Methyl-1,3,4-thiadiazol-2-amine, was also screened for its antimicrobial activity against B. subtilis and S. aureus. researchgate.net

A selection of 1,3,4-thiadiazole derivatives and their reported activities are presented below.

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives against Gram-Positive Bacteria

| Compound Type | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | Good inhibitory effects with MIC values of 20–28 µg/mL. | nih.gov |

| p-Chlorophenyl and p-nitrophenyl 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazole derivatives | B. subtilis, S. aureus | Best antibacterial activity in the series. | researchgate.net |

| Hydroxyl derivatives of 2-amino-1,3,4-thiadiazole substituted with a dihydropyrimidine (B8664642) moiety | S. aureus | Moderate to good inhibitory activity. | nih.gov |

| 2-(5-nitro-2-furyl)-5-(n-buthylthio)-1,3,4-thiadiazole | B. subtilis | Complete inhibition of growth (MIC < 0.5 µg/ml). | researchgate.net |

This table is for informational purposes and is not an exhaustive list of all active derivatives.

The antibacterial spectrum of 1,3,4-thiadiazole derivatives extends to Gram-negative bacteria. Studies have shown that certain derivatives exhibit inhibitory activity against clinically relevant pathogens like Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, hydroxyl derivatives of 2-amino-1,3,4-thiadiazoles linked to a dihydropyrimidine moiety displayed moderate to good inhibitory action against both E. coli and P. aeruginosa. nih.gov

A compound identified as 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) demonstrated inhibitory zones ranging from 15 to 22 mm against several Gram-negative bacteria, including E. coli and P. aeruginosa. jmchemsci.com Other research has focused on synthesizing and evaluating 1,3,4-thiadiazole derivatives for their activity against plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzicola.

Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives against Gram-Negative Bacteria

| Compound Type | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Hydroxyl derivatives of 2-amino-1,3,4-thiadiazole with a dihydropyrimidine moiety | E. coli, P. aeruginosa | Moderate to good inhibitory activity. | nih.gov |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | E. coli, P. aeruginosa | Inhibitory zones of 15 to 22 mm. | jmchemsci.com |

| Chlorinated and fluorinated 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols | E. coli | Good antibacterial activity with MIC values of 25 µg/mL. | researchgate.net |

This table is for informational purposes and is not an exhaustive list of all active derivatives.

Researchers have synthesized and evaluated a series of 5-(nitroaryl)-1,3,4-thiadiazoles for their activity against Helicobacter pylori, a key bacterium associated with various gastric diseases. nih.govnih.gov These studies have revealed that the anti-H. pylori activity is significantly influenced by the specific nitroaryl group (e.g., nitrothiophene, nitroimidazole) and the nature of the side chain at the C-2 position of the thiadiazole ring. nih.govresearchgate.net

The mechanisms through which 1,3,4-thiadiazole derivatives exert their antibacterial effects are multifaceted. One proposed mechanism involves the ability of these compounds to cross cellular membranes, which is attributed to their mesoionic nature. researchgate.net A study on 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) hypothesized that its antibacterial effect stems from its ability to interact with bacterial membranes and metabolic processes. jmchemsci.com

Furthermore, certain nih.govnih.govnih.govthiadiazole[3,2-a]pyrimidin-5-one derivatives have been investigated for their potential as anti-virulence agents, specifically targeting biofilm formation. mdpi.com Biofilm is a critical virulence factor that contributes to antibiotic resistance. mdpi.com Several of these derivatives were found to be effective at disrupting the biofilm architecture of both Gram-positive and Gram-negative pathogens. mdpi.com For example, derivatives have shown the ability to disrupt preformed biofilms of S. aureus, P. aeruginosa, and E. coli, with inhibition percentages ranging from 51% to 77% at a concentration of 200 µg/mL. mdpi.com This suggests that inhibiting biofilm formation or dispersing mature biofilms is a key mechanism of action for some thiadiazole derivatives.

In addition to their antibacterial properties, derivatives of 1,3,4-thiadiazole have demonstrated significant antifungal activity against a variety of pathogenic fungi. nih.govnih.gov The antifungal potential of these compounds is often dependent on the specific substitutions on the thiadiazole ring. nih.gov For example, derivatives bearing oxygenated substituents on a phenyl ring have been shown to impart notable antifungal activity against species like Aspergillus niger and Candida albicans. nih.gov

One study highlighted that 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol was one of the most active agents against pathogenic fungi, with MIC values ranging from 8 to 96 μg/ml against various Candida species, including azole-resistant isolates. nih.gov The mechanism of its antifungal action was found to involve the disruption of cell wall biogenesis, leading to morphological abnormalities and an inability to maintain cell shape. nih.gov Another compound, 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC), also showed strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com

Table 3: Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Type | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with oxygenated substituents | Aspergillus niger, Candida albicans | Significant activity with MIC values of 32–42 µg/mL. | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida species, molds | Potent agent with MIC values from 8 to 96 μg/ml. | nih.gov |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Aspergillus niger, Candida albicans | Strong inhibition. | jmchemsci.com |

This table is for informational purposes and is not an exhaustive list of all active derivatives.

Antitubercular Activity

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. The 1,3,4-thiadiazole scaffold has been a focal point in the search for novel drugs to combat Mycobacterium tuberculosis. cbijournal.com

A variety of 2-amino-5-R-1,3,4-thiadiazole derivatives have been synthesized and screened for their antitubercular activity. cbijournal.com For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed a significant 69% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL, while 2-phenylamino-5-phenyl-1,3,4-thiadiazole exhibited 65% inhibition under the same conditions. cbijournal.com In another study, a series of N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea derivatives were evaluated, with the cyclohexyl derivative demonstrating the best inhibitory activity (67%) against M. tuberculosis strain H37Rv at 6.25 μg/mL. cbijournal.com

Furthermore, a series of 2-(4-aminophenyl)-5-(substituted amino)-1,3,4-thiadiazoles were synthesized and tested for their antitubercular activity. researchgate.net The derivative 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole showed the highest inhibition among the tested compounds. researchgate.net Alkyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetates have also been investigated, with the n-propyl ester showing a potent MIC value of 0.39 microg/ml. nih.gov The presence of a nitro group, as seen in the successful anti-TB drugs delamanid (B1670213) and pretomanid, appears to be beneficial for antimycobacterial properties in some 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole derivatives. nih.gov

The following table presents the antitubercular activity of some 1,3,4-thiadiazole derivatives.

| Derivative | Activity | Concentration | Reference |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 69% inhibition | 6.25 μg/mL | cbijournal.com |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 65% inhibition | 6.25 μg/mL | cbijournal.com |

| N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | 67% inhibition | 6.25 μg/mL | cbijournal.com |

| n-propyl α-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-ylthio]acetate | MIC = 0.39 µg/mL | N/A | nih.gov |

| 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole | Highest inhibition in series | 6.25 μg/mL | researchgate.net |

Antiviral Activity

The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleic acids, which suggests its potential for antiviral activity. nih.gov Indeed, various derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their ability to inhibit viral replication.

One study reported that N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was the most potent among a series of tested compounds against the Influenza A H3N2 virus, with an EC50 value of 31.4 μM. nih.gov Other derivatives containing a thiourea (B124793) moiety showed activity against Parainfluenza-3 and Reovirus-1. nih.gov In the context of human immunodeficiency virus (HIV), a series of 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B13867177) derivatives were synthesized and tested for their anti-HIV-1 activity. nih.gov However, most of these compounds displayed low activity, with EC50 values greater than 70 μM. nih.gov Another derivative, 1,2-dihydro-4,6-dimethyl-2-oxo-1-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-carbonitrile, was evaluated for its antiviral activity against the hepatitis B virus (HBV). nih.gov

The table below provides a summary of the antiviral activity of selected 1,3,4-thiadiazole derivatives.

| Derivative | Virus | Activity (EC50) | Reference |

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H3N2 | 31.4 μM | nih.gov |

| Thiourea-containing derivatives | Parainfluenza-3, Reovirus-1 | Active | nih.gov |

| 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives | HIV-1 | > 70 μM | nih.gov |

Anticancer and Antitumor Properties

The quest for novel and effective anticancer agents has led to the exploration of various heterocyclic compounds, with 1,3,4-thiadiazole derivatives emerging as a promising class. nih.gov

Antiproliferative Activity against Various Human Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HePG-2, SMMC-7721, SKOV-3, NUGC)

Derivatives of 1,3,4-thiadiazole have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, new N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxicity. nih.gov Some of these compounds exhibited a higher antiproliferative effect than the standard drug cisplatin (B142131) against human bladder cancer HCV29T cells, as well as against rectal (SW707), lung (A549), and breast (T47D) cancer cell lines. nih.gov

In another study, coumarin-triazole hybrids were screened for their cytotoxic activity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF7 (breast cancer). nih.gov All the tested hybrids showed cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 μM, which was lower than that of cisplatin (45.33 μM). nih.gov Benzimidazole-based 1,3,4-oxadiazole derivatives, which are structurally related to thiadiazoles, have also been synthesized and screened for cytotoxicity against MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. mdpi.com Two of these compounds were found to be the most active against all tested cell lines, with activity comparable to doxorubicin. mdpi.com

The table below summarizes the antiproliferative activity of selected derivatives.

| Derivative Type | Cell Line | Activity (IC50) | Reference |

| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (lung), T47D (breast) | More active than cisplatin | nih.gov |

| Coumarin-triazole hybrids | MCF7 (breast) | 2.66 - 10.08 μM | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | A549 (lung), SKOV3 (ovarian) | Comparable to doxorubicin | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many chemotherapeutic agents are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Several 1,3,4-thiadiazole derivatives have been shown to exert their antiproliferative effects through these mechanisms.

For example, treatment of human colon cancer HCT-116 cells with certain thiadiazole derivatives led to an increase in PARP cleavage, which is indicative of apoptosis induction. nih.gov Another compound, NSC745885, was also found to induce apoptosis both in vitro and in vivo. nih.gov The treatment of HL-60 and U937 leukemia cells with other thiadiazole derivatives also resulted in the induction of apoptosis. nih.gov

In addition to apoptosis, some derivatives can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. For instance, certain 1,2,3-thiadiazole (B1210528) derivatives that are structurally similar to the 1,3,4-thiadiazoles arrested the cell cycle at the G2/M phase. nih.gov A study on new 5-aminosalicylate-4-thiazolinone hybrid derivatives showed that they mediate their cytotoxic activity through the induction of DNA damage, apoptosis, and cell cycle perturbation. nih.gov Similarly, certain benzimidazole-based 1,3,4-oxadiazole derivatives effectively suppressed cell cycle progression and induced apoptosis in MDA-MB-231, SKOV3, and A549 cancer cell lines. mdpi.com Methylselenol, a selenium metabolite, has been shown to induce caspase-mediated apoptosis in human prostate cancer cells and G1 arrest in human vascular endothelial cells. psu.edu

Anti-angiogenic Effects

Derivatives of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine have been investigated for their potential to inhibit angiogenesis, a critical process in tumor growth and metastasis. Certain N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-dimethoxyquinoline (B1600373) moiety have demonstrated the ability to diminish the secretion of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in SK-BR-3 breast cancer cells. nih.gov This reduction in key angiogenic factors leads to the inhibition of tube formation and angiogenesis, as confirmed in a SK-BR-3 cell xenograft model where a notable compound, YH-9, effectively suppressed both tumor growth and angiogenesis. nih.gov The anti-angiogenic activity of some 1,3,4-thiadiazole derivatives is also linked to a decrease in the expression of VEGF and its receptor (VEGFR). nih.gov

Investigation of Specific Molecular Targets

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their interaction with specific molecular targets crucial for cancer cell proliferation and survival.

EGFR and HER-2: A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives featuring a 6,7-methoxyquinoline structure have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER-2). nih.gov Kinase assays have confirmed that these compounds can selectively inhibit the kinase activity of both EGFR and HER-2. nih.gov The lead compound, YH-9, has shown stable binding to both EGFR and HER-2 in molecular dynamics studies and exhibited potent anti-proliferative activity against breast and lung cancer cell lines, with a weaker effect on healthy cells. nih.gov

LSD1: While specific studies on this compound derivatives and Lysine-Specific Demethylase 1 (LSD1) were not found, the broader class of 1,3,4-thiadiazoles has been explored for its inhibitory potential against various enzymes.

Kinesin Eg5: The 2,4,5-substituted-1,3,4-thiadiazoline derivative, a structurally related compound, has been identified as an inhibitor of the mitotic kinesin Eg5. researchgate.net Optimization of this structure, including the introduction of a sulfonylamino group at the 5-position, has led to a significant increase in its inhibitory activity against Eg5. researchgate.net

Kinesin Spindle Protein: Research into the specific interaction of this compound derivatives with the kinesin spindle protein is an area for further investigation.

Anti-inflammatory and Analgesic Activities

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.gov

The anti-inflammatory effects of these compounds are linked to their ability to modulate proinflammatory mediators. For instance, a 4-thiazolidinone (B1220212) derivative, Les-6222, has shown a pronounced anti-inflammatory effect in the brain by inhibiting cyclooxygenase (COX) enzymes in a pentylenetetrazole (PTZ)-induced kindling model. mdpi.com Studies on other heterocyclic compounds containing the thiazole (B1198619) or thiazolidinone ring, which are structurally related to thiadiazoles, have also shown inhibitory effects on proinflammatory pathways. nih.govmdpi.com

Several studies have explored the interaction of 1,3,4-thiadiazole derivatives with cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Molecular docking studies on 2,6-diaryl-imidazo[2,1-b] smolecule.comnih.govnih.govthiadiazole derivatives have been conducted to understand their binding interactions with COX-1 and COX-2. nih.gov

A specific imidazo[2,1-b] smolecule.comnih.govnih.govthiadiazole derivative, compound 5c, exhibited higher inhibition of COX-2 compared to the standard drug diclofenac. nih.gov

The 4-thiazolidinone derivative Les-6222 has been shown to reliably inhibit both COX-1 and COX-2, with a predominant and selective inhibition of COX-2 by 44.5%. mdpi.com

Some 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones have demonstrated good activity against COX-1. nih.gov

Table 1: Interaction of 1,3,4-Thiadiazole Derivatives with COX Enzymes

| Compound Class | Specific Derivative | Target Enzyme(s) | Observed Effect | Reference |

| 2,6-diaryl-imidazo[2,1-b] smolecule.comnih.govnih.govthiadiazoles | Compound 5c | COX-2 | Higher inhibition compared to diclofenac. | nih.gov |

| 4-Thiazolidinones | Les-6222 | COX-1 and COX-2 | Reliable inhibition of both, with selective inhibition of COX-2. | mdpi.com |

| 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones | Compounds 21a and 21b | COX-1 | Good activity against COX-1. | nih.gov |

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore for the development of anticonvulsant agents. nih.gov

The anticonvulsant potential of this compound derivatives is evaluated using standard preclinical models, including the Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ)-induced seizure tests. nih.govmdpi.com

Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. Several 1,3,4-thiadiazole derivatives have shown protective effects in the MES test. For example, a derivative with a methoxy (B1213986) group, 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, demonstrated protection in this model. nih.gov Another derivative, 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole, was found to be highly potent in the MES test. nih.gov

Pentylenetetrazole (PTZ) Seizure Test: This model is used to screen for compounds that can raise the seizure threshold and are effective against absence seizures. The PTZ model often involves the suppression of GABAergic neurotransmission. mdpi.com A 1,3,4-thiadiazole derivative, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, showed significant protection in the PTZ test. nih.gov The derivative 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole also exhibited high potency in this model. nih.gov A 4-thiazolidinone derivative, Les-6222, displayed high anticonvulsant activity in a PTZ-induced kindling model, which mimics chronic epilepsy. mdpi.com

Table 2: Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives in Preclinical Models

| Compound | Model | Protection/Activity | Reference |

| 5-(3-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% protection at 300 mg/kg | nih.gov |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | MES | 66.67% protection at 100 mg/kg | nih.gov |

| 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol | PTZ | 80% protection at 100 mg/kg | nih.gov |

| 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole | MES & PTZ | 100% protection at 25 mg/kg | nih.gov |

| Les-6222 | PTZ Kindling | High anticonvulsant activity | mdpi.com |

Neurotoxicity Evaluation

While extensive research has been conducted on the various pharmacological activities of 1,3,4-thiadiazole derivatives, specific studies focusing on the neurotoxicity of this compound are not extensively detailed in the provided results. However, some studies on related triazole derivatives offer insights into toxicity. For instance, an investigation into S-derivatives of 1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines indicated that these compounds ranged from moderately toxic to low-toxic. researchgate.net The compound 2-(((4-methyl-5-(octylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)pyrimidine was found to have the lowest acute toxicity, with an LC50 value of 49.66 mg/l. researchgate.net Conversely, 2-(((4-methyl-5-(methylthio)-4H-1,2,4-triazole-3-yl)methyl)thio)pyrimidine was the most toxic in the series, with an LC50 of 8.29 mg/l. researchgate.net The lower toxicity of the octyl derivative is suggested to be due to its ability to penetrate biological membranes without accumulating and being metabolized within the cell. researchgate.net

Antidiabetic Activity

Derivatives of 1,3,4-thiadiazole have emerged as promising candidates for the development of new antidiabetic agents. nih.gov

A series of novel 5-furyl-1,3,4-thiadiazol-2-imine derivatives were designed and evaluated for their antidiabetic potential through in silico and in vitro studies. researchgate.net Docking studies with human pancreatic alpha-amylase and peroxisome proliferator-activated receptor gamma (PPARγ) predicted favorable binding interactions for several compounds. researchgate.net Subsequent in vitro screening using an α-amylase inhibition assay identified compounds SA03, SA07, and SA04 as having significant inhibitory activity when compared to the standard drug, acarbose (B1664774). researchgate.net

Another study focused on 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) and demonstrated its antidiabetic properties through multiple in vitro models, including glucose uptake by yeast cells, α-amylase inhibition, and non-enzymatic glycosylation of hemoglobin assays. researchgate.net The activity of OXPA was comparable to metronidazole (B1676534) in the glucose uptake assay and higher than vitamin E in the hemoglobin glycosylation inhibition assay. researchgate.net

Furthermore, thiazolidinedione derivatives incorporating a 1,3,4-thiadiazole moiety have been synthesized and investigated. nih.gov For example, 2-(5-(benzo[d] nih.govnih.govdioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)-2-oxoethyl (5-methyl-1,3,4-thiadiazol-2-yl) carbamodithioate was synthesized and characterized, with molecular modeling studies targeting PPAR-γ and α-amylase to understand its mode of action. nih.gov

SGLT2 Inhibitor Potential

Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors represent a significant class of antidiabetic drugs. nih.gov Research into C-phenyl 1-thio-D-glucitol derivatives led to the discovery of potent and selective SGLT2 inhibitors. nih.gov Optimization of these structures resulted in compounds with high SGLT2 inhibitory activity and selectivity over SGLT1. nih.gov For instance, (1S)-1,5-anhydro-1-[5-(4-ethoxybenzyl)-2-methoxy-4-methylphenyl]-1-thio-D-glucitol (TS-071) exhibited an IC50 of 2.26 nM for SGLT2, with 1650-fold selectivity over SGLT1. nih.gov While these are not direct derivatives of this compound, the exploration of thiophenyl glucosides as SGLT2 inhibitors highlights the potential of sulfur-containing heterocyclic compounds in this therapeutic area. nih.gov A patent for novel thiazole derivatives also describes their SGLT2 inhibitory activity for treating metabolic disorders like diabetes. google.com

Antiparasitic Activity (e.g., Antileishmanial, Antimalarial, Antiamoebic)

The 1,3,4-thiadiazole scaffold is a known pharmacophore in the development of antiparasitic agents. nih.govnih.gov Nitro-containing compounds, including 1,3,4-thiadiazole derivatives, are a significant class of anti-infective agents used in treating parasitic diseases. nih.govresearchgate.net

A study on tris-1,3,4-thiadiazole derivatives demonstrated their in vivo efficacy against Toxoplasma gondii. nih.gov The synthesized compounds, when administered to infected mice, led to a reduction in the parasite count in the liver, spleen, and brain. nih.gov Notably, one of the tested compounds showed a higher percentage reduction in tachyzoite count compared to the commercial drug megazol. nih.gov The structure-activity relationship studies suggested that the substitution pattern on the 1,3,4-thiadiazole ring influences the anti-T. gondii activity, with the meta-isomer showing greater potency. nih.gov

Furthermore, a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, originally synthesized as potential antileishmanial agents, were screened for their trypanocidal activity against Trypanosoma brucei rhodesiense. nih.govresearchgate.net Many of these compounds exhibited submicromolar IC50 values. One derivative, in particular, showed a significant cure rate in an acute mouse model of Human African Trypanosomiasis (HAT) and also displayed noteworthy in vitro activity against T. cruzi and L. donovani. researchgate.net

Antioxidant Activity

Many 1,3,4-thiadiazole derivatives have been reported to possess significant antioxidant properties. nih.govnih.govnih.gov

The antioxidant potential of these compounds is often evaluated through various in vitro assays. A study on new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole derivatives found that N-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibited excellent antioxidant activity, even greater than the standard drug used in the study. nih.gov Another investigation into 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety revealed that compounds with electron-donating substituents showed significant radical scavenging potential. nih.gov

The antioxidant activity of 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) was found to be comparable to that of vitamin C in DPPH free radical and hydrogen peroxide scavenging assays. researchgate.net Similarly, a series of β-ionone thiazolylhydrazone derivatives were synthesized and tested for their antioxidant capacity, with some compounds showing strong DPPH and ABTS radical scavenging activities, even surpassing the positive control, Trolox. nih.gov

DPPH Free-Radical Trapping

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of compounds. saudijournals.comthaiscience.info The stable DPPH free radical is reduced in the presence of an antioxidant, leading to a color change that can be measured spectrophotometrically. thaiscience.info

Several studies have utilized this method to assess the antioxidant potential of 1,3,4-thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole linked 4-thiazolidinone derivatives were synthesized and screened using the DPPH method. saudijournals.com Two compounds, TZD 5 and TZD 3, exhibited promising antioxidant activity with IC50 values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard, ascorbic acid (IC50 of 29.2 µM). saudijournals.com

In another study, the free radical scavenging ability of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) was evaluated using the DPPH assay. nih.gov AT showed a higher efficacy in scavenging DPPH radicals with a lower IC50 value compared to AP. nih.gov

Other Pharmacological Activities

Derivatives of 1,3,4-thiadiazole are known for a broad spectrum of pharmacological activities beyond those detailed above. nih.govnih.gov The versatility of the thiadiazole nucleus has led to its incorporation into molecules with various therapeutic applications. researchgate.net

These activities include:

Anticancer: Numerous 1,3,4-thiadiazole derivatives have been investigated for their cytotoxic properties against various cancer cell lines. nih.govnih.gov

Antimicrobial: The 2-amino-1,3,4-thiadiazole scaffold is a key component in many compounds with potent antibacterial and antifungal activities. researchgate.net

Anti-inflammatory: Certain derivatives have shown promise as anti-inflammatory agents. nih.gov

Anticonvulsant: The 1,3,4-thiadiazole ring is present in compounds that have been evaluated for anticonvulsant activity. nih.gov

Urease Inhibition: Some 1,3,4-thiadiazole derivatives have been identified as potent urease inhibitors. nih.gov

The diverse biological profile of 1,3,4-thiadiazole derivatives underscores their importance in medicinal chemistry and drug discovery. nih.gov

Carbonic Anhydrase Inhibition

Derivatives of 1,3,4-thiadiazole are well-established as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Notably, the clinically used diuretics acetazolamide (B1664987) and methazolamide (B1676374) feature a 1,3,4-thiadiazole-sulfonamide core. Research into this class of compounds continues to yield potent CA inhibitors with varying isoform selectivities.

A series of pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). nih.gov The newly synthesized amides demonstrated a preferential inhibition of hCA-II over hCA-I, with some derivatives being more potent than the parent compound and the standard drug acetazolamide. nih.gov The IC50 values for hydratase activity ranged from 3.25 to 4.75 µM for hCA-I and 0.055 to 2.6 µM for hCA-II. nih.gov For esterase activity, the IC50 values were in the range of 2.7-6.6 µM for hCA-I and 0.013-4.2 µM for hCA-II. nih.gov

Another study focused on 2-substituted-1,3,4-thiadiazole-5-sulfamides, which showed weak inhibitory activity against cytosolic hCA I and II but were potent inhibitors of mitochondrial isoforms hCA VA and VB. This highlights the potential for developing isoform-selective inhibitors by modifying the substituents on the thiadiazole ring.

Furthermore, a series of benzo[d]thiazole-5- and 6-sulfonamides were investigated as carbonic anhydrase inhibitors, leading to the identification of several subnanomolar and low nanomolar inhibitors targeting hCA II, VII, and IX. nih.gov The structure-activity relationship in this series was found to be very sensitive to minor structural modifications. nih.gov

Table 1: Carbonic Anhydrase Inhibition by 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives

| Compound Type | Isozyme | Activity Metric | Value Range |

| Pyrazole carboxylic acid amides | hCA-I | IC50 (hydratase) | 3.25 - 4.75 µM |

| Pyrazole carboxylic acid amides | hCA-II | IC50 (hydratase) | 0.055 - 2.6 µM |

| Pyrazole carboxylic acid amides | hCA-I | IC50 (esterase) | 2.7 - 6.6 µM |

| Pyrazole carboxylic acid amides | hCA-II | IC50 (esterase) | 0.013 - 4.2 µM |

Central Nervous System (CNS) Depression

The 1,3,4-thiadiazole scaffold has been explored for its potential to modulate central nervous system activity. Studies on various derivatives have revealed a spectrum of effects, including antidepressant and anxiolytic properties.

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their CNS activity. nih.gov Several of these compounds exhibited significant antidepressant and anxiolytic properties, with potency comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov The most promising compound from this series demonstrated a desirable pharmacological profile with a wide therapeutic window, showing antidepressant and anxiolytic effects at doses significantly lower than those causing sedation or amnesia. nih.gov

In another study, new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) were synthesized. researchgate.netnih.gov Two of these compounds, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, displayed significant antidepressant activity, reducing immobility time in preclinical models. researchgate.netnih.gov

Table 2: CNS Activity of 5-Amino-1,3,4-thiadiazole Derivatives

| Compound Series | Observed Activity | Key Findings |

| 2-Amino-5-sulfanyl-1,3,4-thiadiazoles | Antidepressant, Anxiolytic | Potency comparable to imipramine and diazepam. nih.gov |

| Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol | Antidepressant | Significant reduction in immobility time in preclinical models. researchgate.netnih.gov |

Antihypertensive Activity

The vasodilatory and antihypertensive potential of 1,3,4-thiadiazole derivatives has been an area of interest in medicinal chemistry.

A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were synthesized and screened for their antihypertensive activity. nih.gov Compounds with a 2-substituted phenyl ring generally showed higher activity. The 2-methylphenyl and 2-ethylphenyl derivatives were identified as the most potent in this series, with preliminary studies suggesting that their hypotensive action is due to a direct relaxant effect on vascular smooth muscle. nih.gov

While direct studies on the antihypertensive effects of this compound derivatives are lacking, the findings from related structures suggest that this class of compounds warrants investigation for its potential cardiovascular effects.

Diuretic Activity

The 1,3,4-thiadiazole nucleus is a key component of several diuretic drugs, primarily through the inhibition of carbonic anhydrase in the renal tubules.

A study on a series of 5- and 2-thioate derivatives of 1,3,4-thiadiazoles demonstrated their in vivo diuretic activity in mice. nih.gov The results indicated an increase in both urine volume and the excretion of electrolytes (Na+, K+, and Cl−). nih.gov Notably, 5-methyl-substituted derivatives exhibited more significant diuretic activity compared to the 5-amino-substituted counterparts, suggesting that the nature of the substituent at the 5-position plays a crucial role in the diuretic effect. nih.gov The compound with a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole showed the highest diuretic activity. nih.gov

Another investigation into 5-substituted derivatives of 1,3,4-thiadiazole also confirmed their diuretic potential, with some compounds showing activity that surpassed the reference drug hydrochlorothiazide. saudijournals.com

Table 3: Diuretic Activity of 5-Substituted 1,3,4-Thiadiazole Derivatives

| Compound Series | Key Findings |

| 5- and 2-thioate derivatives of 1,3,4-thiadiazoles | Increased urine volume and electrolyte excretion; 5-methyl derivatives more active than 5-amino derivatives. nih.gov |

| 5-substituted 1,3,4-thiadiazoles | Some derivatives showed diuretic effects exceeding hydrochlorothiazide. saudijournals.com |

Alpha-glycosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The 1,3,4-thiadiazole scaffold has emerged as a promising framework for the design of new alpha-glucosidase inhibitors.

In a study focused on 1,3,4-thiadiazole-bearing Schiff base analogues, several compounds exhibited excellent inhibitory activity against the α-glucosidase enzyme. nih.gov Three analogues, in particular, showed remarkable inhibition profiles with IC50 values of 2.20 ± 0.10, 1.10 ± 0.10, and 1.30 ± 0.10 μM, which were significantly better than the standard drug acarbose (IC50 = 11.50 ± 0.30 μM). nih.gov The structure-activity relationship study indicated that the presence of strong electron-donating or electron-withdrawing groups at either end of the thiadiazole ring enhanced the inhibitory profile. nih.gov

Another study on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also reported significant inhibitory activity against α-glucosidase. nih.gov One derivative with a benzoic acid linker showed an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). nih.gov

Table 4: Alpha-Glucosidase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Series | Standard | IC50 Values of Most Active Compounds |

| 1,3,4-Thiadiazole-bearing Schiff bases | Acarbose (11.50 ± 0.30 μM) | 1.10 ± 0.10 μM, 1.30 ± 0.10 μM, 2.20 ± 0.10 μM nih.gov |

| 1,3,4-Thiadiazole derivatives of 3-aminopyridin-2(1H)-ones | Acarbose (13.88 mM) | 3.66 mM nih.gov |

Structure Activity Relationship Sar Studies of 5 Methoxymethyl 1,3,4 Thiadiazol 2 Amine and Its Analogs

Impact of Substituents on Biological Activity

The biological profile of 1,3,4-thiadiazole (B1197879) derivatives is significantly influenced by the substituents at the C-2 and C-5 positions of the heterocyclic ring. nih.govsioc-journal.cn These modifications affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.

Role of Methoxymethyl Group

While direct and extensive research on the specific role of the methoxymethyl group at the C-5 position of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine is not widely reported, its influence can be inferred from studies on related analogs. The introduction of a methoxymethyl group can impact the molecule's properties in several ways. The ether oxygen can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets. nih.govresearchgate.net Furthermore, this group can influence the compound's lipophilicity and solubility, which are crucial for its pharmacokinetic profile. Studies on similar structures with alkyl or methoxy (B1213986) substituents suggest that such modifications can modulate the biological activity. For instance, the presence of a methyl group at the C-5 position has been associated with diuretic activity in some 1,3,4-thiadiazole derivatives. mdpi.com

Influence of Substituents at C-2 and C-5 Positions of the Thiadiazole Ring

The substituents at both the C-2 and C-5 positions of the 1,3,4-thiadiazole ring are pivotal in determining the compound's biological activity. nih.govsioc-journal.cn The 2-amino group is a common feature in many biologically active thiadiazoles and serves as a crucial point for further derivatization. nih.govnih.gov The nature of the substituent at the C-5 position often has a profound impact on the potency and selectivity of the compound. For example, introducing an aromatic ring at the C-5 position has been shown to enhance the anticancer effect of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov The cytotoxic activity of disubstituted 1,3,4-thiadiazole phenyl derivatives is largely determined by the type and position of the substituent on the aromatic ring that is directly bonded to the heterocycle. nih.gov

Effects of Alkyl and Aryl Substitutions

The substitution of alkyl and aryl groups at the C-2 and C-5 positions leads to significant variations in biological activity.

Aryl Substitutions: The introduction of an aryl group, particularly at the C-5 position, is a common strategy in the design of potent 1,3,4-thiadiazole-based anticancer agents. nih.gov For instance, derivatives with a phenyl ring, a para-tolyl group, or a para-methoxyphenyl group at the C-2 position have shown favorable anticancer activity. nih.gov The presence of a 3,4,5-trimethoxyphenyl group at the C-5 position has resulted in compounds with very high cytotoxic activity against breast cancer cell lines. nih.gov

Alkyl Substitutions: While aryl substitutions are more common for enhancing anticancer activity, alkyl groups also play a role in modulating the biological profile. In some cases, the elongation of an alkyl chain can lead to an increase in potency. nih.gov For example, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, an ethyl-substituted piperazine (B1678402) derivative showed a two-fold increase in potency against the MCF-7 cell line compared to the methyl-substituted analog. However, in other instances, simpler alkyl groups have shown better activity.

Table 1: Effect of Alkyl and Aryl Substitutions on Anticancer Activity

| Compound Series | Substituent at C-2 | Substituent at C-5 | Biological Activity Highlight | Reference |

|---|---|---|---|---|

| Honokiol derivatives | Phenyl, p-tolyl, p-methoxyphenyl | Honokiol moiety | Showed potent anticancer activity, with IC50 values as low as 1.62 µM against A549 cells. | nih.gov |

| Ciprofloxacin-derived analogs | Ciprofloxacin moiety | Benzyl (B1604629) | The simplest benzyl analog showed good activity, particularly against MCF-7 cells. | nih.gov |

| 1,3,4-Thiadiazoles with 3-methoxyphenyl (B12655295) substituent | 3-methoxyphenylamino | 4-methoxyphenyl | Demonstrated the highest activity against the MCF-7 cell line in its series. | nih.gov |

Importance of Halogenation (e.g., fluorine, chlorine, bromine)

The introduction of halogen atoms, such as fluorine, chlorine, and bromine, onto the aryl substituents of 1,3,4-thiadiazole derivatives is a well-established strategy for enhancing biological activity. nih.gov Halogens are electron-withdrawing and can influence the electronic distribution of the molecule, as well as its lipophilicity and ability to form halogen bonds.

The anticancer potency of ciprofloxacin-derived 1,3,4-thiadiazole analogs was significantly improved by the introduction of halogen atoms on the benzyl group. nih.gov Specifically, a 4-fluoro-substituted compound showed the highest potency against SKOV-3 cells, while a 4-bromo-analog was the most potent against the A549 cell line. nih.gov In another study, a p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole was found to be active against S. aureus. nih.gov The attachment of a halogen to the phenyl-1,3,4-thiadiazole moiety appears to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Table 2: Impact of Halogenation on Biological Activity

| Compound Series | Halogen Substitution | Biological Activity Highlight | Reference |

|---|---|---|---|

| Ciprofloxacin-derived 1,3,4-thiadiazole analogs | 4-fluoro on benzyl group | Highest potency against SKOV-3 cancer cells. | nih.gov |

| Ciprofloxacin-derived 1,3,4-thiadiazole analogs | 4-bromo on benzyl group | Most potent against the A549 cancer cell line. | nih.gov |

| 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles | p-chlorophenyl | Best antibacterial activity against Gram-positive microorganisms. | nih.gov |

Significance of Hydrophobic Interactions and Hydrogen Bonding

The biological activity of 1,3,4-thiadiazole derivatives is intrinsically linked to their ability to form specific interactions with their biological targets, with hydrophobic interactions and hydrogen bonding playing crucial roles. nih.govresearchgate.net The 1,3,4-thiadiazole ring itself, along with its substituents, contributes to these interactions.

The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors, while the amino group at the C-2 position can serve as a hydrogen bond donor. nih.govnih.gov For example, in one study, the amino group of a 2-amino-1,3,4-thiadiazole scaffold formed a hydrogen bond with Asn567 in the target protein. nih.gov The thiadiazole and associated phenyl rings are often surrounded by hydrophobic amino acid residues in the binding pocket of a protein. nih.gov Aromatic rings on the thiadiazole core can engage in pi-pi stacking or pi-alkyl interactions, further stabilizing the ligand-protein complex. nih.gov The nature and positioning of substituents can therefore be tailored to optimize these interactions and enhance biological activity.

Pharmacophoric Pattern Analysis

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features required for a molecule to bind to a specific biological target. mdpi.comnih.gov Analysis of various biologically active 1,3,4-thiadiazole derivatives has led to the identification of a general pharmacophoric pattern.

A typical pharmacophore model for 1,3,4-thiadiazole-based inhibitors includes:

Hydrogen Bond Donors and Acceptors: The 2-amino group often acts as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can function as hydrogen bond acceptors. nih.govmdpi.com

Hydrophobic Regions: Aryl substituents at the C-2 and C-5 positions typically occupy hydrophobic pockets within the target protein's binding site. nih.govmdpi.com

Aromatic Rings: These are key for establishing pi-pi stacking and other aromatic interactions. mdpi.com

The 1,3,4-thiadiazole ring is considered a versatile pharmacophore due to its role as a bioisostere of pyrimidine (B1678525), a key component of nucleic acids. nih.govresearchgate.netmdpi.com This structural similarity allows thiadiazole derivatives to potentially interfere with processes like DNA replication. nih.govresearchgate.netmdpi.com Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring facilitates its ability to cross biological membranes. nih.govresearchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new chemical entities and for guiding the synthesis of more potent analogs. For derivatives of 1,3,4-thiadiazole, including this compound, QSAR studies have been pivotal in elucidating the structural requirements for their various biological activities.

2D and 3D QSAR Approaches

Both two-dimensional (2D) and three-dimensional (3D) QSAR approaches have been applied to understand the structure-activity relationships of 1,3,4-thiadiazole derivatives.

2D-QSAR: This approach correlates biological activity with 2D structural descriptors, which are properties of a molecule that can be calculated from its two-dimensional representation. These descriptors can be categorized as physicochemical, topological, or electronic. For 1,3,4-thiadiazole analogs, 2D-QSAR models have been developed to predict their antimicrobial activities. nih.govnih.gov Studies have shown that the antimicrobial activity of these compounds can be correlated with their lipophilicity (expressed as ClogP) and the electronic nature of the substituents on the thiadiazole ring. nih.gov For instance, the presence of electron-withdrawing groups like halogens on a phenyl ring attached to the thiadiazole core has been found to enhance antibacterial activity. nih.govmdpi.com

3D-QSAR: This more advanced approach considers the three-dimensional structure of the molecules and their interaction with a biological target. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties.

A 3D-QSAR study on 1,3,4-thiadiazole derivatives as anticonvulsants utilized self-organizing molecular field analysis (SOMFA). researchgate.net This study generated statistically robust models by mapping steric and electrostatic properties, providing a graphical interpretation of the structural requirements for activity. researchgate.net Another study on fungicidal 1,3,4-thiadiazole xylofuranose (B8766934) derivatives employed CoMFA and CoMSIA techniques. nih.gov The resulting models helped in understanding the structural necessities for high fungicidal activity, highlighting the importance of steric and electrostatic fields. nih.gov For a series of 1,3,4-oxadiazol-2-one derivatives, which are structurally related to thiadiazoles, CoMFA and CoMSIA models revealed the significant contributions of steric, electrostatic, and hydrogen bond donor/acceptor fields to their biological activity. nih.gov

The table below summarizes the findings from representative QSAR studies on 1,3,4-thiadiazole analogs.

| QSAR Model Type | Biological Activity | Key Findings & Important Descriptors | Reference |

| 3D-QSAR (SOMFA) | Anticonvulsant | Steric and electrostatic properties are key determinants of activity. | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Fungicidal | Steric and electrostatic fields are crucial for high fungicidal activity. | nih.gov |

| 2D-QSAR | Antimicrobial | Lipophilicity (ClogP) and electronic properties of substituents correlate with activity. Electron-withdrawing groups enhance antibacterial action. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | FAAH Inhibition (for related oxadiazoles) | Steric, electrostatic, and hydrogen bond donor/acceptor properties are significant for inhibitory activity. | nih.gov |

Conformational Analysis and Molecular Geometry of this compound

Crystallographic studies on compounds such as 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine researchgate.net, 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B3024326) nih.gov, and 2-amino-5-methyl-1,3,4-thiadiazole (B108200) researchgate.net reveal important geometric parameters. The 1,3,4-thiadiazole ring is typically planar. A key conformational feature is the dihedral angle between the thiadiazole ring and the substituent at the 5-position. For instance, in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, the dihedral angles between the thiadiazole and pyridine (B92270) rings in the two independent molecules of the asymmetric unit are 18.2° and 30.3°, respectively. researchgate.net In 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiophene (B33073) and thiadiazole rings is 72.99°. nih.gov This indicates that the substituent at position 5 can adopt various orientations relative to the thiadiazole ring, which can be influenced by crystal packing forces.

The exocyclic amine group is generally found to be coplanar with the thiadiazole ring, which suggests resonance delocalization of the nitrogen lone pair into the ring system. nih.gov This coplanarity is important for the electronic properties of the molecule. The methoxymethyl group at the 5-position of the target compound is flexible, with rotation possible around the C-C and C-O single bonds. The preferred conformation in a biological environment will be the one that optimizes interactions with the target site.

Intermolecular interactions, particularly hydrogen bonds involving the amino group and the nitrogen atoms of the thiadiazole ring, are consistently observed in the crystal structures of these analogs. researchgate.netnih.govresearchgate.net These interactions often lead to the formation of supramolecular structures like dimers or two-dimensional networks. researchgate.netnih.gov

The table below presents selected bond lengths and angles from a related crystal structure, 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, to provide an approximation of the geometry of the core structure.

| Parameter | Bond/Angle | Value (Molecule A) | Value (Molecule B) | Reference |

| Bond Length | C-S | 1.73-1.75 Å | 1.73-1.75 Å | researchgate.net |

| Bond Length | C=N | 1.29-1.31 Å | 1.29-1.31 Å | researchgate.net |

| Bond Length | N-N | 1.37-1.38 Å | 1.37-1.38 Å | researchgate.net |

| Bond Length | C-NH2 | 1.33-1.34 Å | 1.33-1.34 Å | researchgate.net |

| Bond Angle | N-C-S | ~113-115° | ~113-115° | researchgate.net |

| Bond Angle | C-N-N | ~111-112° | ~111-112° | researchgate.net |

| Dihedral Angle | Thiadiazole-Pyridine | 18.2° | 30.3° | researchgate.net |

Note: The values are for 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine and serve as an illustrative example for the geometry of the 5-substituted-1,3,4-thiadiazol-2-amine core.

Computational Studies and Drug Design for 5 Methoxymethyl 1,3,4 Thiadiazol 2 Amine Derivatives

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine, might interact with a biological target, typically a protein or enzyme.

Docking studies on various derivatives of the 1,3,4-thiadiazol-2-amine scaffold have successfully predicted their interactions with the active sites of several biological targets. These interactions are crucial for the molecule's biological function. The primary types of interactions observed include:

Hydrogen Bonding: This is a critical interaction for the stability of ligand-protein complexes. For instance, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were shown to form multiple hydrogen bonds with key residues of the COVID-19 main protease. nih.gov Similarly, derivatives of imidazo[2,1-b] nih.govthiadiazole form strong hydrogen bonds within the kinase domain of the transforming growth factor-beta (TGF-β) type I receptor. nih.govresearchgate.net

Hydrophobic Interactions: These interactions are common for nonpolar parts of the ligand and protein. Studies on imidazo[2,1-b] nih.govthiadiazole derivatives revealed significant hydrophobic interactions with various amino acid residues of the TGF-β type I receptor. nih.govresearchgate.net

Pi-Interactions: Aromatic rings within the thiadiazole derivatives can engage in π-π stacking or π-cation interactions with the protein's aromatic residues. researchgate.netnih.gov For example, docking studies on certain thiazole-thiadiazole derivatives showed π-π stacking with histidine residues and π-cation interactions with arginine residues. researchgate.net

A significant outcome of molecular docking is the identification of the specific amino acid residues within the target's binding pocket that interact with the ligand. This information is vital for structure-activity relationship (SAR) studies and for designing derivatives with improved affinity.

For example, docking studies of potent imidazo[2,1-b] nih.govthiadiazole derivatives against the TGF-β type I receptor kinase domain (PDB: 1RW8) identified strong interactions with residues such as S280 and Y282 through hydrogen bonding, and hydrophobic interactions with A230, K232, L260, V219, A350, L340, and I211. nih.gov In another study targeting the COVID-19 main protease (PDB: 6LU7), derivatives of 5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine were found to interact with key residues including GLU166, LEU141, CYS145, GLY143, and HIS163. nih.gov

Table 1: Examples of Molecular Docking Interactions for 1,3,4-Thiadiazole (B1197879) Derivatives

| Derivative Class | Protein Target | PDB ID | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Imidazo[2,1-b] nih.govthiadiazoles | TGF-β Type I Receptor Kinase | 1RW8 | S280, Y282, A230, K232, L260, V219, A350, L340, I211 | nih.gov |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | COVID-19 Main Protease | 6LU7 | GLU166, LEU141, CYS145, GLY143, HIS163, SER144 | nih.gov |

| 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amines | Antioxidant Target Protein | 3VB8 | Not specified | derpharmachemica.com |

Docking programs calculate a score that estimates the binding affinity between the ligand and the target protein. A lower (more negative) docking score generally indicates a more stable complex and stronger binding. These scores are used to rank potential drug candidates and prioritize them for synthesis and experimental testing.

For N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives docked against the COVID-19 protease, the calculated binding energies ranged from -5.4 to -8.0 kcal/mol. nih.gov In a separate study, derivatives of 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine showed binding affinities ranging from -6.9 to -7.7 Kcal/Mol against the protein with PDB ID 3VB8. derpharmachemica.com These results help to quantitatively compare the binding potential of different derivatives within the same chemical series.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. These methods are applied to thiadiazole derivatives to complement findings from molecular docking and to predict intrinsic molecular properties.

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiadiazole derivatives, DFT analyses are employed to calculate a variety of molecular properties:

Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule by finding the lowest energy structure. epstem.netresearchgate.net

Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure. epstem.netnih.gov

Electronic Properties: Key properties such as dipole moments, polarizability, and hyperpolarizability can be computed. epstem.netnih.gov A high polarizability value may be linked to enhanced biological activity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding non-covalent interactions and reactivity. epstem.net

Studies on related compounds, such as 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, have utilized DFT to analyze the molecular structure and calculate these fundamental properties. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them (HOMO-LUMO gap, ΔEg) are critical descriptors of a molecule's chemical reactivity and kinetic stability. epstem.netnih.gov

HOMO: Represents the ability of a molecule to donate an electron.

LUMO: Represents the ability of a molecule to accept an electron.

HOMO-LUMO Gap (ΔEg): A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive.

For various heterocyclic compounds, DFT methods like B3LYP have been used to calculate the HOMO and LUMO energies and the corresponding energy gap, providing insights into their electronic properties and reactivity. epstem.netnih.gov This analysis helps in understanding the charge transfer interactions within the molecule and with its biological target.

Virtual Screening and Lead Optimization Strategies

Virtual screening, particularly through molecular docking, is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. derpharmachemica.com This method helps in identifying promising candidates from a large library of compounds and understanding their binding interactions. For example, derivatives of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine were investigated as potential inhibitors of the COVID-19 main protease (PDB ID: 6LU7) using molecular docking. nih.govresearchgate.net The studies revealed binding energies ranging from -5.4 to -8.0 kcal/mol, indicating potentially strong interactions within the protein's active site. nih.gov

Once a lead compound is identified, lead optimization strategies are employed to enhance its efficacy, selectivity, and ADMET properties. nih.gov A key strategy is structural simplification, which involves the judicious removal of non-essential chemical groups to reduce molecular complexity and improve pharmacokinetic profiles. nih.gov For 1,3,4-thiadiazole derivatives, optimization often involves exploring different substituents on both the thiadiazole ring and any attached pharmacophores. Analysis of docking results can guide these modifications; for instance, it was found that substituting the amine group of the thiadiazole moiety with a benzyl (B1604629) group resulted in better binding efficiency and an improved toxicity profile in one study. researchgate.net These structure-activity relationship (SAR) studies are essential for refining lead compounds into viable drug candidates.

Hybridization Approach in Drug Design

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores into a single hybrid molecule. researchgate.net The goal is to create a compound with an improved affinity and efficacy profile, or one that possesses a dual mechanism of action, which can be particularly useful in combating drug resistance. researchgate.net The 1,3,4-thiadiazole scaffold is a versatile building block for this approach due to its favorable physicochemical properties and its ability to act as a bioisostere for other rings like pyrimidine (B1678525) or oxadiazole. nih.gov

The 1,3,4-thiadiazole nucleus has been successfully hybridized with a wide array of other pharmacologically active heterocyclic moieties to generate novel compounds with enhanced biological activities.

Benzothiazole (B30560): Hybrid molecules incorporating both 1,3,4-thiadiazole and benzothiazole have been designed as potential multi-kinase inhibitors, for example, targeting VEGFR-2. nih.govmdpi.com The benzothiazole core can act as a linker or hinge-binding motif, similar to its function in other known kinase inhibitors. mdpi.com

Pyrazole (B372694): Pyrazole-thiadiazole hybrids have been synthesized, often connected via a flexible carboxamide linker. vulcanchem.com This design allows for conformational adaptability, which can be crucial for binding to enzymatic active sites. vulcanchem.com Such hybrids have been investigated for various biological activities, including as carbonic anhydrase inhibitors. nih.gov

Quinazoline (B50416)/Quinoline: The quinazoline scaffold is a well-known pharmacophore in anticancer drug design, capable of binding to the hinge region of kinases. nih.gov It has been hybridized with thiadiazole-containing moieties to create potential antiproliferative agents. nih.gov Similarly, quinoline-thiadiazole hybrids have been synthesized and evaluated as potential inhibitors of viral proteases. nih.gov

Benzimidazole (B57391): Researchers have synthesized compounds that link the 1,3,4-thiadiazole ring to a benzimidazole moiety, which is another "privileged" scaffold in medicinal chemistry. derpharmachemica.comderpharmachemica.com These hybrids have been explored for their antioxidant properties. derpharmachemica.comderpharmachemica.com

Indole (B1671886): The indole nucleus is a common feature in many natural and synthetic bioactive compounds. Derivatives combining indole with the 1,3,4-thiadiazole ring, such as 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine, have been synthesized and shown to possess antimicrobial activity. nih.gov

Thiophene (B33073): Thiophene, another sulfur-containing heterocycle, has been incorporated into hybrid structures with 1,3,4-thiadiazole. derpharmachemica.comnih.gov For example, compounds like 5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine have been designed and synthesized to be evaluated as antioxidants. derpharmachemica.comderpharmachemica.com

Table 2: Examples of 1,3,4-Thiadiazole Hybrid Molecules

| Hybrid Pharmacophore | Example Structure Class | Potential Therapeutic Target/Activity | Reference(s) |

|---|---|---|---|

| Benzothiazole | 2-((5-(Ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(benzothiazol-2-yl)acetamide | Anticancer (VEGFR-2 Inhibition) | nih.gov |

| Pyrazole | N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide | Antimicrobial, Anticancer | vulcanchem.com |

| Quinazoline | Quinazoline-Thiazole-Thiadiazole Hybrids | Antiproliferative, Anti-angiogenic | nih.gov |

| Benzimidazole | 5-((2-phenyl-1H-benzimidazol-1-yl)methyl)-1,3,4-thiadiazol-2-amine | Antioxidant | derpharmachemica.comderpharmachemica.com |

| Indole | 5-(1H-indol-3-ylmethyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Antimicrobial | nih.gov |

| Thiophene | 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine (B3024326) | Various Biological Activities | nih.gov |

Future Directions and Therapeutic Potential of 5 Methoxymethyl 1,3,4 Thiadiazol 2 Amine

Development of Novel Therapeutic Agents

The 1,3,4-thiadiazole (B1197879) nucleus is a cornerstone in the synthesis of new pharmacologically active molecules due to its broad spectrum of biological activities. chemmethod.comresearchgate.net Derivatives of this scaffold have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidepressant agents. mdpi.comresearchgate.netresearchgate.netmdpi.com The core structure of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine serves as a valuable starting point for creating a library of derivatives with enhanced and specific therapeutic effects.

Anticancer Activity: Derivatives of the 1,3,4-thiadiazole ring are a major focus of anticancer drug discovery. mdpi.comnih.gov Studies have shown that modifying the substituents on the thiadiazole ring can lead to potent antiproliferative effects against various cancer cell lines. mdpi.comnih.gov For instance, the introduction of aryl groups can enhance cytotoxicity. mdpi.com One study on 2,5-disubstituted 1,3,4-thiadiazole derivatives revealed that a compound, 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibited strong anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.comresearchgate.netnih.gov The anticancer mechanisms of thiadiazoles are varied and can include the inhibition of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrase, Src and Abl kinases, and topoisomerase II. mdpi.com